Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a formyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichloro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-(2,4-dichloro-6-carboxyphenoxy)acetic acid.
Reduction: Ethyl 2-(2,4-dichloro-6-hydroxyphenoxy)acetate.
Substitution: Ethyl 2-(2,4-dimethoxy-6-formylphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by stabilizing the negative charge on the phenyl ring during nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(2-formylphenoxy)acetate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
Ethyl 2-(4-chloro-2-formylphenoxy)acetate: Has only one chlorine atom, affecting its chemical and biological properties.
Uniqueness
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is an organic compound characterized by its unique chemical structure, which includes a dichlorophenyl moiety linked to an ethyl acetate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C10H10Cl2O3
- Molecular Weight : Approximately 277.1 g/mol
- Structure : Contains a formyl group that enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms is known to enhance the reactivity of compounds, allowing for interactions with enzymes and receptors in biological systems. The specific mechanism of action remains under investigation, but preliminary studies suggest it may involve:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for key enzymes involved in metabolic pathways.
- Antimicrobial Activity : The compound may exhibit antibacterial properties against certain pathogens.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results indicate that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were assessed using various human cancer cell lines. The compound exhibited varying degrees of antiproliferative activity:
Cell Line | GI50 (µM) |
---|---|
MCF7 (Breast Cancer) | 8.79 |
A549 (Lung Cancer) | 9.30 |
HeLa (Cervical Cancer) | 7.50 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound may have potential as an anticancer agent.
Case Studies
-
Study on Antibacterial Activity :
A recent study published in a peer-reviewed journal investigated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results showed that the compound effectively inhibited growth and biofilm formation. -
Cytotoxicity Assessment :
Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The researchers found that treatment with this compound led to apoptosis in cancer cells, indicating its potential role in cancer therapy.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUVQSXODORTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381795 |
Source
|
Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16861-40-8 |
Source
|
Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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